N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H11NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
(3-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: Shares a similar indene core structure but features a boronic acid group instead of an acetamide.
Ozanimod Metabolite: Contains a similar indene structure but with additional functional groups, making it more complex.
Uniqueness: N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of the indene core and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-8-3-5-11(14)10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,13) |
InChI Key |
AZXCAZDYBUNSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
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